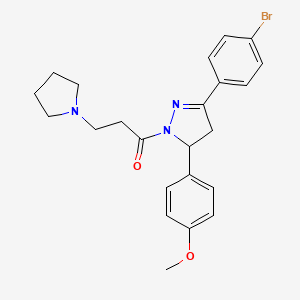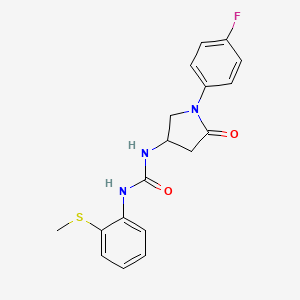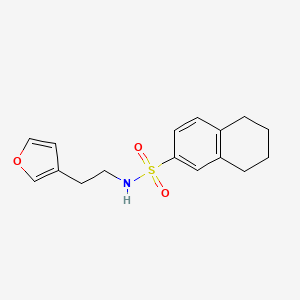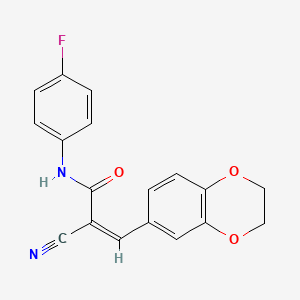![molecular formula C12H12Cl2N2OS B2511713 N-(氰基甲基)-2-[1-(3,4-二氯苯基)乙基硫代]乙酰胺 CAS No. 1385431-43-5](/img/structure/B2511713.png)
N-(氰基甲基)-2-[1-(3,4-二氯苯基)乙基硫代]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Comprehensive Analysis of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide
The compound N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and evaluated for their biological activities, such as opioid kappa agonist properties , antibacterial and anti-enzymatic potential , antiviral activities , and COX-2 inhibition . These studies suggest that the compound may also possess interesting biological properties that could be explored in future research.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions . Similarly, the synthesis of opioid kappa agonists involves the use of chiral amino acids to introduce various substituents . These methods could potentially be adapted for the synthesis of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques and quantum chemical calculations . For example, vibrational spectroscopic signatures are used to identify the presence of specific functional groups and to understand the effect of rehybridization and hyperconjugation on the molecule . The molecular docking studies provide insights into the potential biological interactions of these compounds . These techniques could be employed to analyze the molecular structure of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the solvent environment and the presence of substituents on the aromatic ring . The electronic properties such as HOMO-LUMO gap and Fukui function can provide information about the reactivity of these compounds . Additionally, the conformational preferences of these molecules can affect their reactivity and interactions with biological targets . Understanding these aspects can help predict the chemical reactions that N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their vibrational spectra, dipole moments, and conformational stability, are crucial for understanding their behavior in different environments . The polarity and solubility of these compounds can affect their biological availability and interactions . The ADMET properties, which include absorption, distribution, metabolism, excretion, and toxicity, are also important for evaluating the drug-likeness of these compounds . These properties would be relevant for N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide as well.
科学研究应用
类似化合物的电子和生物相互作用
- 一项研究使用各种计算方法研究了相关化合物的结构参数、电子行为、波函数和生物特性。这项研究通过分子对接研究突出了该化合物在极性液体中的相互作用以及对真菌和癌症的潜在活性 (Bharathy 等人,2021)。
抗癌药物合成和分析
- 另一项研究重点关注与 N-(氰基甲基)-2-[1-(3,4-二氯苯基)乙基硫代]乙酰胺相关的抗癌药物的合成、结构和分子对接分析。该研究通过针对 VEGFr 受体的计算机建模证实了抗癌活性 (Sharma 等人,2018)。
生物应用中的杂环合成
- 对与本化合物具有相同官能团的芳基亚甲基氰基硫代乙酰胺的研究表明其在合成吡啶和噻吩并[2,3-b]吡啶衍生物中的用途,表明其在药物开发和生物研究应用中的潜力 (Elgemeie 等人,1988)。
代谢和环境影响
- 一项关于人和小鼠肝微粒体中氯乙酰胺除草剂的比较代谢的研究突出了相关化合物的代谢途径以及潜在的环境和健康影响,这可能为类似化学品的安全性考虑和监管提供见解 (Coleman 等人,2000)。
生物降解机制
- 对红球菌属 N-脱乙氧甲基化 acetochlor 的研究揭示了氯乙酰胺除草剂的酶促降解机制,为相关化合物的环境管理提供了生物修复策略的视角 (Wang 等人,2015)。
属性
IUPAC Name |
N-(cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-8(18-7-12(17)16-5-4-15)9-2-3-10(13)11(14)6-9/h2-3,6,8H,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAZFBUYPHBADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)SCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-N-[4-(dimethylamino)-2-methylphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2511634.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2511635.png)

![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511638.png)
![N-(3-chlorophenyl)-4-(2-{[(methylamino)carbonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2511639.png)



![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)
![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2511648.png)

![ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2511652.png)